4-(benzoylamino)-N-(3-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-(benzoylamino)-N-(3-methoxyphenyl)benzamide,” involves complex chemical processes aimed at creating specific molecular structures. While the exact synthesis of this compound is not directly mentioned in available literature, related studies provide insights into similar synthesis processes. For instance, a novel synthesis method for benzamide derivatives using Keggin heteropolyacids as a catalyst under solvent-free conditions and microwave irradiations showcases modern approaches to creating such compounds efficiently and eco-friendly (Ighilahriz-Boubchir et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals intricate details about their geometry, electronic configuration, and intermolecular interactions. For example, investigations using X-ray diffraction and density functional theory (DFT) calculations help understand the geometrical parameters and electronic properties, such as HOMO and LUMO energies, of similar compounds (Demir et al., 2015). These studies highlight the importance of molecular geometry in determining the compound's reactivity and stability.

Chemical Reactions and Properties

The reactivity of “4-(benzoylamino)-N-(3-methoxyphenyl)benzamide” is influenced by its molecular structure. While specific reactions involving this compound are not detailed, research on related benzamide derivatives shows how their chemical structure dictates their reactivity in biological and chemical systems. For instance, the reactivity of benzamide derivatives with biological targets, indicating the potential for pharmaceutical applications, is a key area of interest (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies employing techniques like X-ray crystallography provide insights into the crystalline structure and physical characteristics of similar compounds, which are essential for understanding their behavior in different environments and applications (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the applications and behavior of benzamide derivatives. Research on related compounds can shed light on these properties, illustrating how they interact chemically and the types of reactions they can undergo (Popovski et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(benzoylamino)-N-(3-methoxyphenyl)benzamide and its derivatives have been explored for various applications in the realm of synthetic chemistry and material science. One study presents a method for the N-protection of amidinonaphthol, demonstrating the utility of 4-methoxybenzyl-4-nitrophenylcarbonate for the multiparallel solution phase synthesis of substituted benzamidines, highlighting its application in creating complex chemical libraries for further research and development (Bailey et al., 1999).

Biological Activity and Pharmaceutical Potential

Research has also delved into the design and synthesis of benzamide derivatives for their potential pharmacological benefits. A significant focus has been on developing compounds with favorable profiles for treating gastrointestinal motility disorders and exploring their serotonin 4 (5-HT(4)) receptor agonist activity. Such studies aim at improving oral bioavailability and intestinal absorption rates to enhance therapeutic efficacy (Sonda et al., 2003).

Novel Therapeutic Avenues

Innovative approaches include the exploration of benzamide derivatives for their selectivity in inhibiting specific enzymes or receptors, such as histone deacetylase, with potential implications for treating neurodegenerative diseases like Alzheimer's. Compounds demonstrating selective inhibition and neuroprotective activity could pave the way for new treatments aimed at reducing neurodegeneration and improving cognitive functions (Lee et al., 2018).

Material Science and Antioxidant Activity

The chemical structure and properties of benzamide derivatives also find relevance in material science, with studies exploring their antioxidant properties through experimental and computational methods. Such research underscores the potential of these compounds in various applications, including their role as antioxidants (Demir et al., 2015).

Propriétés

IUPAC Name |

4-benzamido-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-19-9-5-8-18(14-19)23-21(25)16-10-12-17(13-11-16)22-20(24)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGQSLPRQVUITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzoylamino)-N~1~-(3-methoxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

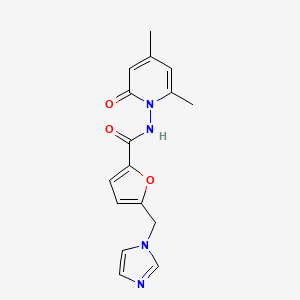

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

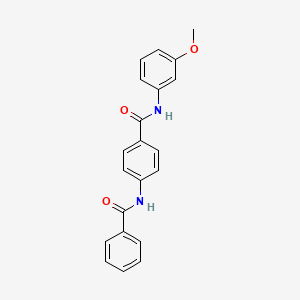

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

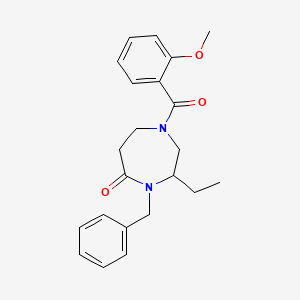

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

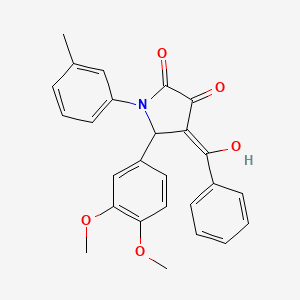

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)